6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
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Overview
Description
6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a trifluoromethyl group and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines. This process proceeds via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction . The reaction conditions often include the use of organic solvents such as chloroform and neutralization with sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its antitumor activity, particularly against human tumor cell lines.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit ubiquitin-specific protease 7 (USP7), which plays a role in tumor cell proliferation . Additionally, it may exert neuroprotective effects by inhibiting the NF-kB inflammatory pathway and reducing endoplasmic reticulum stress .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Known for its fungicidal activity.
Trifluoromethylphenyl derivatives: Studied for their calcium channel modulating effects
Pyrimido[1,2-a]benzimidazoles: Investigated for their antiviral properties.
Uniqueness
6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific trifluoromethyl and pyrimidine moiety, which confer distinct biological activities. Its ability to inhibit USP7 and its potential neuroprotective effects set it apart from other similar compounds .
Properties
Molecular Formula |
C8H10F3N3 |
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Molecular Weight |
205.18 g/mol |
IUPAC Name |
6-methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H10F3N3/c1-5-2-12-7-13-6(8(9,10)11)4-14(7)3-5/h4-5H,2-3H2,1H3,(H,12,13) |
InChI Key |
UWFWPVJJYNUGMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=NC(=CN2C1)C(F)(F)F |
Origin of Product |
United States |
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